5-[(4-Bromopyrazol-1-yl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
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Overview
Description
5-[(4-Bromopyrazol-1-yl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that combines the structural features of pyrazole and oxadiazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of bromine and trifluoromethyl groups enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Bromopyrazol-1-yl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves the following steps:
Formation of 4-bromopyrazole: This can be achieved by brominating pyrazole using bromine or N-bromosuccinimide in the presence of a catalyst.
Synthesis of 3-(trifluoromethyl)benzohydrazide: This intermediate is prepared by reacting 3-(trifluoromethyl)benzoic acid with hydrazine hydrate.
Cyclization to form 1,2,4-oxadiazole: The final step involves the cyclization of 4-bromopyrazole with 3-(trifluoromethyl)benzohydrazide under acidic or basic conditions to form the desired oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Bromopyrazol-1-yl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrides.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of oxides and hydroxides.
Reduction: Formation of hydrides and reduced pyrazole derivatives.
Scientific Research Applications
5-[(4-Bromopyrazol-1-yl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has diverse applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: Used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: Investigated for its role in enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-[(4-Bromopyrazol-1-yl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-Bromopyrazole: Shares the pyrazole ring but lacks the oxadiazole moiety.
3-(Trifluoromethyl)benzohydrazide: Contains the trifluoromethyl group but lacks the pyrazole and oxadiazole rings.
1,2,4-Oxadiazole Derivatives: Similar in structure but may have different substituents on the oxadiazole ring.
Uniqueness
5-[(4-Bromopyrazol-1-yl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is unique due to the combination of bromopyrazole and trifluoromethylphenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-[(4-bromopyrazol-1-yl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF3N4O/c14-10-5-18-21(6-10)7-11-19-12(20-22-11)8-2-1-3-9(4-8)13(15,16)17/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFXODXBJRHYEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)CN3C=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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